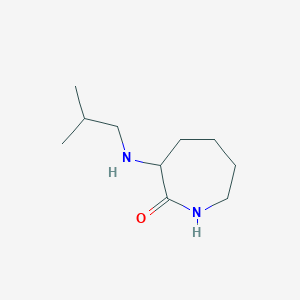
(R)-a-(Boc-amino)-3-hydroxybenzeneacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxy group attached to a benzene ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity under various conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-(Boc-amino)-3-hydroxybenzeneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxy group can be introduced through various methods, including hydroxylation reactions.
Industrial Production Methods
In an industrial setting, the production of ®-a-(Boc-amino)-3-hydroxybenzeneacetic acid may involve continuous-flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and degradation of the product.
化学反応の分析
Types of Reactions
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions using trifluoroacetic acid (TFA), allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Deprotection Agents: TFA
Major Products Formed
Oxidation: Formation of a carbonyl group
Reduction: Regeneration of the hydroxy group
Substitution: Introduction of various functional groups after deprotection
科学的研究の応用
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and materials science.
作用機序
The mechanism of action of ®-a-(Boc-amino)-3-hydroxybenzeneacetic acid involves its ability to participate in various chemical reactions due to the presence of the Boc-protected amino group and the hydroxy group. The Boc group provides stability under basic conditions but can be removed under acidic conditions, allowing for further functionalization. The hydroxy group can undergo oxidation and reduction reactions, making the compound a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
®-3-Boc-amino-piperidine: Another Boc-protected amino compound used in organic synthesis.
®-3-Boc-amino-phenylacetic acid: Similar structure but lacks the hydroxy group, making it less versatile in certain reactions.
Uniqueness
®-a-(Boc-amino)-3-hydroxybenzeneacetic acid is unique due to the presence of both the Boc-protected amino group and the hydroxy group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules.
特性
分子式 |
C13H17NO5 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
(2R)-2-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m1/s1 |
InChIキー |
OWZGHJNAVZKAIL-SNVBAGLBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)O)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B15123217.png)




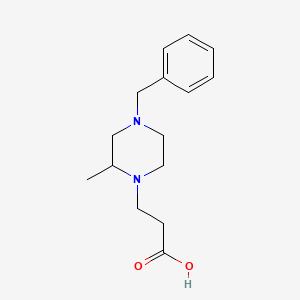
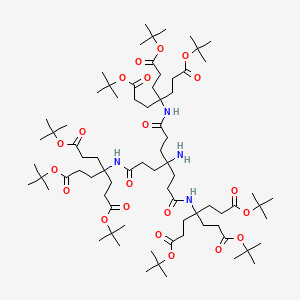
![1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
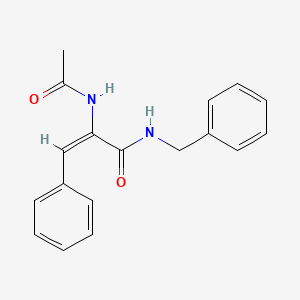
![N,5-dimethyl-N-{1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B15123264.png)
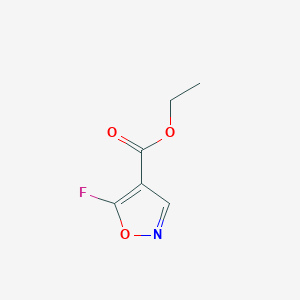

![6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)
